molecular formula C4H8KO2 B101088 Potassium isobutyrate CAS No. 19455-20-0

Potassium isobutyrate

Cat. No.: B101088
CAS No.: 19455-20-0
M. Wt: 127.20 g/mol
InChI Key: XOOFMQGNGKOHOG-UHFFFAOYSA-N
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Description

Potassium isobutyrate, also known as potassium 2-methylpropanoate, is a potassium salt of isobutyric acid. It has the molecular formula C₄H₇KO₂ and a molecular weight of 126.1955. This compound is commonly used in various chemical and industrial applications due to its unique properties .

Mechanism of Action

Target of Action

Potassium isobutyrate, also known as potassium 2-methylpropanoate , is a compound that primarily targets potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .

Mode of Action

It is known that potassium ions play a key role in the function ofpotassium channels . These channels allow potassium ions to move across the cell membrane, contributing to the maintenance of the cell’s resting potential and the repolarization phase of action potentials .

Biochemical Pathways

This compound may influence several biochemical pathways due to the fundamental role of potassium in cellular physiology. For instance, potassium is involved in the ATPase activity and selective conductance across ion channels and pumps . Moreover, potassium plays a role in the homeostasis of the body, influencing the balance of fluids and electrolytes, nerve signal transmission, and muscle contractions .

Pharmacokinetics

Potassium ions are known to be well absorbed and distributed throughout the body, with the kidneys playing a major role in their excretion .

Result of Action

The result of this compound’s action would be the modulation of potassium channel activity, which could influence a variety of cellular processes. This could potentially lead to changes in nerve impulse transmission, muscle contraction, and other processes dependent on potassium ion flux .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of certain drugs can affect the activity of potassium channels . Furthermore, the concentration of this compound itself would also influence its efficacy and stability.

Preparation Methods

Potassium isobutyrate can be synthesized through several methods. One common laboratory method involves the neutralization of isobutyric acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution. Industrially, this compound can be produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene .

Chemical Reactions Analysis

Potassium isobutyrate undergoes various chemical reactions, including:

    Oxidation: When heated with a chromic acid solution, it is oxidized to acetone.

    Reduction: In the presence of proton donors, the action of sodium amalgam on methacrylic acid gives isobutyric acid.

    Substitution: It can form amide, ester, anhydride, and chloride derivatives.

Scientific Research Applications

Potassium isobutyrate is used in several scientific research applications:

Comparison with Similar Compounds

Potassium isobutyrate can be compared with other similar compounds such as:

    Potassium acetate: Similar in structure but differs in the alkyl group attached to the carboxylate.

    Potassium propionate: Another carboxylate salt with a different alkyl group.

    Potassium butyrate: Similar but with a straight-chain alkyl group instead of a branched one.

This compound is unique due to its branched alkyl group, which imparts different chemical and physical properties compared to its straight-chain counterparts .

Properties

CAS No.

19455-20-0

Molecular Formula

C4H8KO2

Molecular Weight

127.20 g/mol

IUPAC Name

potassium;2-methylpropanoate

InChI

InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);

InChI Key

XOOFMQGNGKOHOG-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(=O)[O-].[K+]

SMILES

CC(C)C(=O)[O-].[K+]

Canonical SMILES

CC(C)C(=O)O.[K]

19455-20-0

Related CAS

79-31-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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